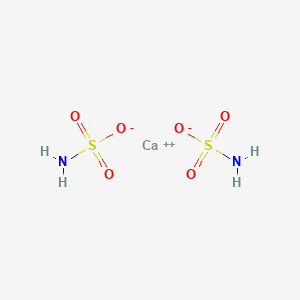

Calcium sulfamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPQRDGPVEGLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfamic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13770-92-8 | |

| Record name | Calcium sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Sulfamate via Aqueous Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium sulfamate through aqueous precipitation. The document outlines the fundamental principles of the reaction, details the experimental protocols, and presents the available data in a structured format.

Introduction

This compound, with the chemical formula Ca(SO₃NH₂)₂, is the calcium salt of sulfamic acid. It finds applications in various industrial sectors. The most common and direct method for its synthesis is through an aqueous neutralization reaction, which offers a straightforward and efficient route to the desired product. This guide will focus on the synthesis involving the reaction of sulfamic acid with a calcium-containing base in an aqueous medium, leading to the precipitation of this compound.

Reaction Principles

The synthesis of this compound via aqueous precipitation is based on a classic acid-base neutralization reaction. In this process, the moderately strong sulfamic acid (H₃NSO₃) reacts with a calcium-containing base, most commonly calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). The reaction is typically carried out in water, which acts as a solvent to facilitate the ionization and interaction of the reactants.

The balanced chemical equation for the reaction with calcium hydroxide is:

2 H₃NSO₃(aq) + Ca(OH)₂(aq) → Ca(SO₃NH₂)₂(aq) + 2 H₂O(l)[1]

For the reaction with calcium carbonate, the equation is:

2 H₃NSO₃(aq) + CaCO₃(s) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

The reaction is exothermic, and controlling the temperature is a key parameter for optimal synthesis.[1] To ensure the complete neutralization of the sulfamic acid, a stoichiometric ratio of the reactants is crucial. Specifically, a 2:1 molar ratio of sulfamic acid to calcium hydroxide is required.[1] Maintaining a pH above 7 is also essential to drive the reaction to completion and prevent the reverse reaction.[1] The resulting this compound is then isolated from the solution, typically through crystallization by evaporation of the solvent.[1]

Experimental Protocols

While detailed, standardized experimental protocols with comprehensive quantitative data are not widely available in publicly accessible literature, the following methodologies are based on the established principles of the aqueous precipitation synthesis of this compound.

Synthesis from Sulfamic Acid and Calcium Hydroxide

This is the most frequently cited method for the preparation of this compound.[1]

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish

-

Drying oven

Procedure:

-

Dissolution of Reactants: Dissolve a predetermined amount of sulfamic acid in deionized water in the reaction vessel with stirring.

-

Addition of Calcium Hydroxide: Slowly add a stoichiometric amount (2:1 molar ratio of sulfamic acid to calcium hydroxide) of calcium hydroxide to the sulfamic acid solution. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature within the optimal range of 25-40°C.[1]

-

Reaction: Continue stirring the mixture. Monitor the pH of the solution and ensure it remains above 7 to facilitate complete neutralization.[1]

-

Filtration: Once the reaction is complete, filter the solution to remove any unreacted starting materials or insoluble impurities.

-

Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to concentrate the solution and induce crystallization. Slow evaporation is recommended to obtain well-defined crystals.

-

Isolation and Drying: Collect the precipitated this compound crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven at a suitable temperature.

Synthesis from Sulfamic Acid and Calcium Carbonate

An alternative method involves the use of calcium carbonate as the base.

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

Equipment:

-

Reaction vessel with a gas outlet

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter

-

Filtration apparatus

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Sulfamic Acid Solution: Dissolve the desired quantity of sulfamic acid in deionized water in the reaction vessel.

-

Addition of Calcium Carbonate: Gradually add a stoichiometric amount of calcium carbonate powder to the stirred sulfamic acid solution. Effervescence will be observed due to the evolution of carbon dioxide gas. The addition should be controlled to prevent excessive foaming.

-

Reaction: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. The pH of the solution should be monitored.

-

Filtration: Filter the solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: Concentrate the filtrate by gentle heating to initiate the crystallization of this compound.

-

Isolation and Drying: Isolate the crystals by filtration, wash with cold deionized water, and dry to a constant weight.

Data Presentation

A comprehensive search of publicly available scientific literature and patents did not yield specific quantitative data on reaction yields and product purity for the aqueous precipitation synthesis of this compound. Therefore, a comparative table of such data cannot be provided. However, the key reaction parameters identified in the literature are summarized in the table below.

| Parameter | Value/Condition | Rationale |

| Reactants | Sulfamic Acid, Calcium Hydroxide/Carbonate | Acid-base neutralization. |

| Solvent | Aqueous Media (Water) | Facilitates ionization and reaction. |

| Molar Ratio | 2:1 (Sulfamic Acid:Calcium Hydroxide) | Ensures complete neutralization.[1] |

| Temperature | 25-40°C | Provides an efficient range for the exothermic reaction.[1] |

| pH Control | Maintain pH > 7 | Prevents the reversion to reactants.[1] |

| Isolation | Crystallization via evaporation | Separates the soluble product from the solvent.[1] |

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

Caption: Key parameters influencing this compound synthesis.

References

Characterization of Calcium Sulfamate Using Raman Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of calcium sulfamate using Raman spectroscopy. Although a sparsely studied compound in the academic literature, the vibrational profile of this compound can be thoroughly understood by examining the characteristic modes of the sulfamate anion. This document outlines the theoretical basis for its Raman spectrum, presents anticipated quantitative data based on analogous compounds, and provides a detailed experimental protocol for its analysis. Furthermore, a logical workflow for the application of Raman spectroscopy in the quality control of pharmaceutical formulations containing this compound is presented.

Introduction to this compound and Raman Spectroscopy

This compound, with the chemical formula Ca(SO₃NH₂)₂, is the calcium salt of sulfamic acid. It is a white crystalline solid soluble in water and finds applications in cleaning agents, descalers, and as a stabilizer in some industrial processes. In the context of pharmaceuticals, sulfamate-containing compounds are of interest, and understanding their analytical characterization is crucial for quality control and formulation development.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When monochromatic light from a laser interacts with a sample, a small fraction of the light is scattered at different frequencies. This inelastic scattering, known as the Raman effect, provides a unique spectral fingerprint of the material's molecular composition and structure. For ionic compounds like this compound, the Raman spectrum is dominated by the vibrations of the polyatomic anion, in this case, the sulfamate ion (NH₂SO₃⁻), as the calcium cation (Ca²⁺) is Raman inactive.

Predicted Raman Spectrum of this compound

While specific Raman spectral data for this compound is not extensively available in the public domain, the vibrational frequencies can be reliably predicted by comparison with other sulfamate salts and sulfamic acid. The sulfamate ion (H₂NSO₃⁻) is expected to adopt a Cₛ symmetry model. The primary vibrational modes of the sulfamate anion that are Raman active include S-N stretching, S-O stretching, O-S-O bending, and N-S-O bending modes.

Data Presentation: Predicted Raman Peaks for this compound

The following table summarizes the predicted Raman peak positions and their corresponding vibrational assignments for this compound, based on data from analogous sulfamate compounds. The exact positions of the Raman bands for this compound may vary slightly due to the influence of the calcium cation and the crystal lattice structure.

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Description |

| ~3400 - 3600 | O-H Stretching | Present in hydrated forms of this compound. |

| ~3200 - 3300 | N-H Stretching | Asymmetric and symmetric stretching of the amine group. |

| ~1630 | H-O-H Bending | Present in hydrated forms of this compound. |

| ~1550 | N-H Bending (Scissoring) | Deformation of the H-N-H angle. |

| ~1250 | SO₃ Antisymmetric Stretching | Asymmetric stretching of the S-O bonds. |

| ~1030 | SO₃ Symmetric Stretching | Symmetric stretching of the S-O bonds (typically a strong band). |

| ~920 - 960 | NH₂ Rocking/Wagging | Rocking or wagging motion of the amine group. |

| ~790 | S-N Stretching | Stretching of the sulfur-nitrogen bond. |

| ~580 | O-S-O Bending | Bending motion of the O-S-O angles. |

| ~420 | SO₃ Bending | Deformation of the SO₃ group. |

Experimental Protocol for Raman Spectroscopy of this compound

This section provides a detailed methodology for obtaining the Raman spectrum of a solid powder sample of this compound.

3.1. Instrumentation

-

Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source. Common laser wavelengths for pharmaceutical analysis include 532 nm, 785 nm, and 1064 nm. A 1064 nm laser is often preferred for fluorescent samples.

-

Microscope: A microscope coupled to the spectrometer allows for precise analysis of small sample areas.

-

Sample Holder: A standard microscope slide or a specialized sample cup for powders.

3.2. Sample Preparation

A key advantage of Raman spectroscopy is the minimal sample preparation required.

-

Place a small amount of this compound powder onto a clean microscope slide.

-

Alternatively, press the powder into a small sample cup.

-

Ensure the sample surface is relatively flat for optimal focusing.

3.3. Data Acquisition

-

Instrument Calibration: Calibrate the spectrometer using a certified standard (e.g., polystyrene, silicon) to ensure wavenumber accuracy.

-

Sample Focusing: Place the sample on the microscope stage and bring the surface into focus using the white light illumination.

-

Laser Focusing: Switch to the laser and carefully focus it onto the sample.

-

Acquisition Parameters:

-

Laser Power: Start with a low laser power (e.g., 1-5 mW) to avoid sample damage and increase if the signal is weak.

-

Integration Time: Typically between 1 to 10 seconds. Longer times increase the signal-to-noise ratio.

-

Number of Accumulations: Average multiple spectra (e.g., 3-10 accumulations) to improve the signal quality.

-

Spectral Range: Set the acquisition range to cover the expected vibrational modes (e.g., 200 cm⁻¹ to 4000 cm⁻¹).

-

3.4. Data Processing

-

Baseline Correction: Apply a baseline correction algorithm to remove any background fluorescence.

-

Peak Identification: Identify the Raman peaks and determine their precise positions (wavenumber), intensities, and full width at half maximum (FWHM).

-

Spectral Library Matching: If a spectral library is available, compare the acquired spectrum to known standards for identification.

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Raman Analysis

Caption: Workflow for Raman spectroscopic analysis of this compound.

Diagram 2: Quality Control Workflow in Pharmaceutical Manufacturing

Caption: Raman spectroscopy in pharmaceutical quality control.

Applications in Drug Development

Raman spectroscopy is a valuable Process Analytical Technology (PAT) tool in the pharmaceutical industry. For a compound like this compound, when used as an excipient, Raman spectroscopy can be employed for:

-

Raw Material Identification: Rapidly verifying the identity and purity of incoming raw materials, ensuring the correct substance is used in the manufacturing process.

-

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the excipient, which can impact the stability and bioavailability of the final drug product.

-

Formulation Development: Studying the interaction between the excipient and the active pharmaceutical ingredient (API) at a molecular level.

-

In-Process Monitoring: Monitoring blending processes in real-time to ensure a homogenous mixture of the API and excipients.

-

Counterfeit Detection: Quickly screening for counterfeit or substandard medicines by verifying the presence and correct form of the excipient.

Conclusion

While direct Raman spectral data for this compound is limited, a comprehensive characterization can be achieved by leveraging data from analogous sulfamate compounds. The predicted vibrational modes provide a solid foundation for its identification and analysis. The non-destructive and rapid nature of Raman spectroscopy, coupled with minimal sample preparation, makes it an ideal technique for the qualitative and quantitative analysis of this compound in research, development, and quality control settings within the pharmaceutical industry. The workflows presented her

In-depth Technical Guide: Thermal Decomposition Analysis of Calcium Sulfamate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal decomposition of calcium sulfamate. The following guide is constructed based on general principles of thermal analysis and the known behavior of related sulfamate and calcium salts. The quantitative data, decomposition pathways, and specific experimental protocols are presented as a hypothesized framework for guiding future research, rather than as established experimental results.

Introduction

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate is anticipated to occur in distinct stages. This proposed pathway is based on the thermal behavior of other hydrated salts and sulfamates.

Stage 1: Dehydration The initial stage would involve the loss of water of crystallization from the this compound tetrahydrate (Ca(SO₃NH₂)₂·4H₂O). This is expected to be an endothermic process. The dehydration may occur in one or multiple steps, depending on the binding energies of the water molecules.

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound would undergo decomposition at higher temperatures. The decomposition of the sulfamate anion (SO₃NH₂⁻) is complex. Based on the decomposition of other sulfamates and related sulfur-nitrogen compounds, the likely gaseous products could include sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and ammonia (NH₃). The solid residue would likely be a calcium-sulfur or calcium-oxygen compound, such as calcium sulfide (CaS) or calcium oxide (CaO), eventually converting to the more stable calcium sulfate (CaSO₄) in an oxidizing atmosphere.

Proposed Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of TGA and DSC, ideally coupled with an evolved gas analysis technique like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to understand the influence of oxygen on the decomposition products.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of each mass loss step. The percentage mass loss for each step is quantified.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions, melting, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to the same heating program as in the TGA analysis (e.g., 25°C to 600°C at 10°C/min). The upper-temperature limit may be lower than for TGA to protect the DSC sensor.

-

Atmosphere: A controlled atmosphere (inert or oxidizing) is maintained with a constant flow rate.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The enthalpy change (ΔH) for each thermal event is calculated by integrating the peak area.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

-

Procedure: The TGA experiment is performed as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. The identities of the gases are determined by their mass-to-charge ratios (MS) or characteristic infrared absorption bands (FTIR).

Hypothetical Data Presentation

The anticipated quantitative data from these analyses would be summarized in tables for clarity and comparison.

Table 1: Hypothetical TGA Data for this compound Tetrahydrate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Proposed Assignment |

| 1 | 50 - 150 | 100 | ~23.5 | 23.53 | Dehydration: Loss of 4 H₂O |

| 2 | 250 - 400 | 350 | Varies | Varies | Decomposition of anhydrous salt |

| 3 | >400 | - | Varies | Varies | Further decomposition/reaction of residue |

Table 2: Hypothetical DSC Data for this compound Tetrahydrate

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Assignment |

| Endotherm 1 | 50 - 150 | 110 | Endothermic | Dehydration |

| Exotherm/Endotherm 2 | 250 - 400 | 360 | Exo- or Endothermic | Decomposition |

Visualizations of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical decomposition pathway.

Conclusion and Future Work

The thermal decomposition of this compound is a topic that requires experimental investigation. The lack of published data highlights a research gap in the material characterization of this compound. The proposed experimental protocols and hypothetical pathways presented in this guide provide a solid foundation for future studies. A thorough thermal analysis, including TGA, DSC, and EGA, would provide valuable insights into the thermal stability, decomposition mechanism, and reaction kinetics of this compound. Such data would be of significant interest to researchers in materials science, inorganic chemistry, and pharmaceutical development where sulfamate salts are of relevance.

References

A Technical Guide to the Solubility of Calcium Sulfamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Calcium sulfamate, the calcium salt of sulfamic acid with the chemical formula Ca(SO₃NH₂)₂, is a compound noted for its high solubility in water.[1][2][3] This property is leveraged in various industrial applications, including its use in cleaning agents and for the removal of calcium-containing deposits, where the formation of highly water-soluble this compound is advantageous.[4] However, for applications in organic synthesis, purification, and drug formulation, understanding its solubility in non-aqueous, organic solvents is critical.

The amine group in the sulfamate anion is thought to contribute to unique solubility and reactivity properties compared to the more common calcium sulfate.[5] Despite this, the academic landscape suggests that this compound is an under-explored compound, particularly concerning its behavior in organic media.[5] This guide aims to bridge this knowledge gap by providing the necessary theoretical and practical framework for determining its solubility.

Quantitative Solubility Data

A thorough review of scientific literature, patents, and technical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, isopropanol, and dimethyl sulfoxide (DMSO). While one patent qualitatively mentions the use of ethanol to decrease the solubility of this compound in an aqueous solution to induce precipitation, it does not provide numerical values.[6] This suggests that this compound is likely less soluble in ethanol than in water.

Given the absence of published data, the following sections are dedicated to the experimental procedures required to determine these values.

Experimental Protocols for Solubility Determination

The solubility of a salt in a given solvent is typically determined by establishing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute. The most common method is the isothermal equilibrium method.

Isothermal Equilibrium Method

This method involves creating a supersaturated solution of this compound in the desired organic solvent and allowing it to reach equilibrium at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, Ion Chromatograph, Spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved phases. Preliminary experiments can determine the minimum time required to reach equilibrium.[7][8]

-

Phase Separation: Once equilibrium is established, allow the solid particles to settle. Carefully extract a sample of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

Filtration: Immediately filter the extracted sample through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any remaining solid particles. The filter should also be at the experimental temperature.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (this may be the same organic solvent or a different one depending on the analytical method) to a concentration that falls within the calibration range of the chosen analytical technique.

-

Concentration Analysis: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Gravimetric Method

A simpler, though potentially less precise, method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Procedure:

-

Follow steps 1-4 of the Isothermal Equilibrium Method.

-

Accurately transfer a known volume or mass of the clear, filtered saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).

-

Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

The solubility can be calculated from the mass of the residue and the initial volume or mass of the solution.

Analytical Methods for Concentration Measurement

The choice of analytical method is critical for accurately determining the concentration of dissolved this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, an ion-exchange or ion-pair chromatography method would be suitable.

-

Mobile Phase: A buffered aqueous solution, potentially with an organic modifier.

-

Stationary Phase: An ion-exchange column.

-

Detection: A conductivity detector or a UV detector if a UV-absorbing counter-ion is used in ion-pair chromatography.

Ion Chromatography (IC)

Ion chromatography is specifically designed for the analysis of ionic species.

-

Eluent: A suitable aqueous eluent.

-

Column: An anion-exchange column to separate the sulfamate anion.

-

Detection: A suppressed conductivity detector is typically used for high sensitivity. This method has been validated for the determination of ammonium sulfamate.[9]

Spectrophotometry

A spectrophotometric method can be developed based on a color-forming reaction with the sulfamate ion. For instance, sulfamic acid can be hydrolyzed to ammonium ions, which can then be determined using the indophenol blue method.[10]

-

Procedure: A sample of the saturated solution would be treated to hydrolyze the sulfamate, followed by the addition of reagents to develop a colored complex, the absorbance of which is measured at a specific wavelength. A calibration curve is prepared using standard solutions of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The effect of temperature on solubility must be determined empirically. For most salts, solubility increases with temperature, but exceptions exist.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle.[11] this compound, being an ionic salt, is expected to be more soluble in polar organic solvents (e.g., methanol, DMSO) than in non-polar solvents (e.g., hexane).

-

Presence of Water: Small amounts of water in the organic solvent can significantly increase the solubility of salts.

-

Common Ion Effect: The presence of other soluble salts with a common ion (either Ca²⁺ or sulfamate) will decrease the solubility of this compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

Logical Relationships Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocols for the isothermal equilibrium method and employing appropriate analytical techniques such as HPLC, ion chromatography, or spectrophotometry, researchers can accurately measure this key physicochemical property. Understanding the solubility of this compound in various organic media is essential for its application in diverse areas, from chemical synthesis to pharmaceutical formulation, and the methodologies outlined herein provide a clear path to obtaining this critical data.

References

- 1. This compound CAS#: 13770-92-8 [m.chemicalbook.com]

- 2. Cas 13770-92-8,this compound | lookchem [lookchem.com]

- 3. 13770-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. EP2969210A1 - Methods of removing calcium material from a substrate or catalytic converter - Google Patents [patents.google.com]

- 5. This compound | 13770-92-8 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. nmfrc.org [nmfrc.org]

- 11. chem.ws [chem.ws]

The Unresolved Structure: A Technical Guide to the Crystal Structure Determination of Calcium Sulfamate

For decades, the precise crystal structure of calcium sulfamate (Ca(H₂NSO₃)₂) has remained an open question in the scientific community. Despite its use in various industrial applications, a definitive crystallographic analysis is conspicuously absent from the published literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge and a detailed roadmap for its structural elucidation.

While early research from 1940 identified a transition temperature of 69.4°C for a tetrahydrate form of the compound, it provided no structural details.[1] The current academic landscape suggests that this compound is an under-explored compound, with its full potential yet to be unlocked by a thorough understanding of its solid-state architecture.[1] This guide outlines the necessary experimental protocols to bridge this knowledge gap, from crystal synthesis to data analysis, and presents a theoretical view of its coordination chemistry.

State of Knowledge and Physicochemical Properties

This compound, the calcium salt of sulfamic acid, is known to be a white crystalline solid that is soluble in water.[1] Its chemical formula is Ca(H₂NSO₃)₂, giving it a molecular weight of approximately 232.25 g/mol .[2][] Theoretical and computational studies have begun to explore the interactions between the calcium ion (Ca²⁺) and the sulfamate anion ([SO₃NH₂]⁻) in solution. These investigations suggest potential coordination modes, including monodentate ion pairing, where the calcium ion coordinates with a single oxygen atom of the sulfamate group, and bidentate pairing, where it coordinates with two oxygen atoms.[1]

Due to the absence of a definitive single-crystal X-ray diffraction study, no experimental quantitative data on its crystal structure exists. The following table summarizes the known and theoretical properties of this compound.

| Property | Data | Source |

| Chemical Formula | Ca(H₂NSO₃)₂ | [1] |

| Molecular Weight | 232.25 g/mol | [2][] |

| Physical Appearance | White crystalline solid | [1] |

| Known Hydration State | Tetrahydrate (Ca(H₂NSO₃)₂·4H₂O) | [1] |

| Transition Temp. | 69.4°C (for tetrahydrate) | [1] |

| Crystallographic Data | ||

| Crystal System | Not Determined | |

| Space Group | Not Determined | |

| Unit Cell Parameters | Not Determined | |

| Calculated Density | Not Determined |

Experimental Protocols for Structure Determination

The following sections detail the methodologies required to synthesize single crystals of this compound and determine their crystal structure using X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals are a prerequisite for X-ray diffraction analysis. Based on established methods for synthesizing inorganic salts, a solution-based precipitation technique is recommended.[1]

Objective: To grow single crystals of this compound suitable for single-crystal X-ray diffraction.

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Ethanol or Isopropanol

-

0.22 µm Syringe Filters

Protocol: Slow Evaporation Method

-

Neutralization: Prepare a saturated aqueous solution of sulfamic acid. Slowly add a stoichiometric amount of calcium hydroxide powder while stirring continuously. The reaction is exothermic.[1] The reaction proceeds as: 2H₃NSO₃ + Ca(OH)₂ → Ca(H₂NSO₃)₂ + 2H₂O.

-

pH Adjustment: Monitor the pH of the solution. Adjust to a neutral pH (~7.0) to ensure complete reaction and prevent the reverse reaction back to sulfamic acid.[1]

-

Filtration: Once the reaction is complete and the solution has cooled to room temperature, filter it through a 0.22 µm syringe filter to remove any unreacted solids or impurities.

-

Crystallization: Transfer the clear, saturated solution into a clean beaker. Cover the beaker with parafilm and pierce a few small holes in it to allow for slow solvent evaporation.

-

Incubation: Place the beaker in a vibration-free environment, such as a desiccator, at a constant temperature (e.g., 20-25°C). Prismatic crystals are expected to form over several days to weeks.[1]

-

Crystal Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Objective: To collect diffraction data from a single crystal of this compound to determine its unit cell, space group, and atomic structure.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo (Kα, λ = 0.71073 Å) or Cu (Kα, λ = 1.5418 Å) X-ray source.

-

Goniometer head.

-

Low-temperature device (e.g., nitrogen cryostream).

Protocol:

-

Crystal Mounting: Select a high-quality, defect-free single crystal under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination scan.

-

Based on the unit cell and crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots (reflections). This typically involves a series of omega (ω) and phi (φ) scans.

-

-

Data Reduction:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as Lorentz factor, polarization, and absorption.

-

Merge redundant reflection data to produce a final file of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution and Refinement

The final step is to use the collected diffraction data to build and refine an atomic model of the crystal structure.

Objective: To determine the precise atomic positions and thermal parameters that describe the crystal structure of this compound.

Software: Standard crystallographic software packages (e.g., SHELX, Olex2, WinGX).

Protocol:

-

Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map should reveal the positions of the heavier atoms (Ca, S).

-

Model Building: Identify and assign the remaining non-hydrogen atoms (O, N) from the electron density map.

-

Structure Refinement: Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, and anisotropic displacement parameters against the experimental diffraction data.

-

Hydrogen Atom Location: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Validation: Assess the quality and correctness of the final structural model using metrics such as R-factors, goodness-of-fit, and analysis of the final difference electron density map.

Visualizing the Process and Structure

To clarify the relationships and workflows, the following diagrams are provided.

Figure 1: General workflow for the determination of a crystal structure.

Figure 2: Theoretical Ca²⁺ coordination with sulfamate anions.

References

An In-depth Technical Guide to the Formation and Stability of Calcium Sulfamate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sulfamate, with the chemical formula Ca(SO₃NH₂)₂, is an inorganic salt that exists in a hydrated form, most notably as this compound tetrahydrate. While its constituent ions, calcium and sulfamate, are well-understood, the hydrated salt itself remains a relatively under-explored compound in the scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the formation and stability of this compound hydrate. It consolidates available data on its physicochemical properties, outlines general methodologies for its synthesis and characterization, and discusses factors influencing its stability. Due to the limited specific data for this compound hydrate, information from related sulfamate and calcium salts is used to infer potential properties and experimental approaches.

Introduction

This compound is the calcium salt of sulfamic acid, a strong inorganic acid. The presence of the sulfamate anion (NH₂SO₃⁻) imparts unique properties compared to the more common calcium sulfate. While calcium sulfate is sparingly soluble in water, this compound is known to be soluble, a characteristic that makes it interesting for various applications, including in cleaning agents, descalers, and potentially in agriculture.[1] Understanding the formation of its hydrated forms and their stability is crucial for its practical application and for further research into its potential uses. This guide aims to provide a detailed technical overview for researchers and professionals working with this compound.

Formation of this compound Hydrate

The primary method for the formation of this compound is through an aqueous acid-base neutralization reaction.

Neutralization Reaction

The most straightforward synthesis involves the reaction of sulfamic acid (H₃NSO₃) with a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), in an aqueous solution. The reaction proceeds as follows:

-

With Calcium Hydroxide: 2 H₃NSO₃(aq) + Ca(OH)₂(s) → Ca(SO₃NH₂)₂(aq) + 2 H₂O(l)

-

With Calcium Carbonate: 2 H₃NSO₃(aq) + CaCO₃(s) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

Upon evaporation of the resulting solution, crystals of this compound hydrate can be obtained.

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

-

Sulfamic acid (H₃NSO₃)

-

Calcium carbonate (CaCO₃), high purity

-

Deionized water

Procedure:

-

Calculate the stoichiometric amounts of sulfamic acid and calcium carbonate required. A slight excess of calcium carbonate can be used to ensure complete neutralization of the acid.

-

Slowly add the calculated amount of calcium carbonate to a stirred aqueous solution of sulfamic acid at room temperature. The addition should be slow to control the effervescence of CO₂.

-

Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.

-

Filter the solution to remove any unreacted calcium carbonate and other insoluble impurities.

-

Slowly evaporate the filtrate at a controlled temperature (e.g., below the transition temperature of 69.4°C for the tetrahydrate) to induce crystallization.

-

Collect the resulting crystals by filtration and wash them with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals under vacuum or at a low temperature to prevent dehydration.

Logical Flowchart for Synthesis:

Physicochemical Properties and Stability

The stability of this compound hydrate is influenced by factors such as temperature, humidity, and the aqueous environment.

Physical Properties

| Property | Value | Reference |

| Chemical Formula | Ca(SO₃NH₂)₂ | [1] |

| Hydrated Form | Tetrahydrate (Ca(SO₃NH₂)₂·4H₂O) is reported. | [1] |

| Appearance | White crystalline solid | [1] |

Solubility

This compound is soluble in water. While a detailed solubility curve as a function of temperature is not available, data for other sulfamate salts, such as potassium sulfamate, show a significant increase in solubility with increasing temperature. It is reasonable to expect a similar trend for this compound.

| Compound | Solubility at 9°C ( g/100ml ) | Solubility at 25°C ( g/100ml ) | Solubility at 45°C ( g/100ml ) | Reference |

| Potassium Sulfamate | 45.86 | 77.75 | 129.36 | [2] |

Thermal Stability and Decomposition

A study from 1940 reported a transition temperature of 69.4°C for this compound tetrahydrate, suggesting the existence of different hydrated or anhydrous forms at higher temperatures.[1] The parent sulfamic acid decomposes at 209°C.[1] It is expected that this compound hydrate will first undergo dehydration upon heating, followed by the decomposition of the anhydrous salt at higher temperatures. The decomposition products of sulfamates can include sulfur oxides and nitrogen oxides.

Hypothetical Thermal Decomposition Pathway:

Stability in Aqueous Solution

Aqueous solutions of sulfamic acid and its salts are known to undergo slow hydrolysis to form the corresponding sulfate and ammonium salts. This hydrolysis is accelerated at higher temperatures and lower pH. Therefore, aqueous solutions of this compound are expected to slowly hydrolyze to form calcium sulfate and ammonium bisulfate.

H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻

This instability in solution, particularly when heated, is a critical factor to consider in its applications.

Characterization Methods

A combination of analytical techniques is required to fully characterize the formation and stability of this compound hydrate.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine the dehydration temperatures, thermal stability, and decomposition profile of this compound hydrate.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Procedure:

-

Accurately weigh 5-10 mg of the this compound hydrate sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from room temperature to a final temperature of e.g., 1000°C at a constant heating rate (e.g., 10°C/min).

-

Use an inert atmosphere (e.g., nitrogen or argon) to study the dehydration and decomposition without oxidation.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of dehydration and decomposition events and the corresponding mass losses.

Experimental Protocol: X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of this compound hydrate.

Instrumentation: Powder X-ray Diffractometer.

Procedure:

-

Grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 70°).

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns in crystallographic databases or by performing structure solution and refinement if a single crystal is available.

Conclusion and Future Outlook

This compound hydrate is a compound with interesting properties, particularly its water solubility, which distinguishes it from calcium sulfate. Its formation via a straightforward neutralization reaction makes it accessible for study and potential applications. However, this technical guide highlights a significant lack of detailed, modern, and quantitative data in the scientific literature regarding its solubility, thermal stability, and crystal structure.

Future research should focus on:

-

Quantitative Solubility Studies: Determining the solubility of this compound in water as a function of temperature to establish a reliable solubility curve.

-

Detailed Thermal Analysis: Performing comprehensive TGA/DSC studies to precisely determine the dehydration and decomposition temperatures and to identify the intermediate and final products.

-

Crystallographic Analysis: Growing single crystals of the hydrated forms and determining their crystal structures using single-crystal X-ray diffraction. This would provide invaluable information about the coordination environment of the calcium ion and the hydrogen bonding network.

-

Stability Studies: Investigating the kinetics of hydrolysis in aqueous solutions under various conditions (pH, temperature, concentration) to better understand its long-term stability.

A thorough investigation of these aspects will be crucial for unlocking the full potential of this compound hydrate in various scientific and industrial fields.

References

Quantum Chemical Insights into Calcium Sulfamate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of calcium sulfamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical methodologies, quantitative data, and computational workflows relevant to understanding the molecular interactions of this compound.

Introduction

This compound, the calcium salt of sulfamic acid, is a compound with emerging interest in various scientific domains. Understanding its molecular structure, electronic properties, and interaction with biological targets is crucial for harnessing its full potential. Quantum chemical calculations offer a powerful lens to investigate these aspects at an atomic level, providing insights that complement experimental studies. This guide summarizes key theoretical approaches and findings related to this compound and its constituent ions.

Computational Methodologies

The theoretical investigation of this compound primarily involves Density Functional Theory (DFT) and high-level ab initio molecular dynamics (AIMD) simulations. These methods are instrumental in modeling the interactions between the calcium ion (Ca²⁺) and the sulfamate anion (H₂NSO₃⁻).

Ab Initio Molecular Dynamics (AIMD) of Calcium-Sulfamate Interaction

Recent studies have employed AIMD to investigate the free energy profiles of calcium ion pairing with a sulfamate model in aqueous solutions. This approach provides a robust benchmark for understanding the coordination and binding modes.[1][2]

Experimental Protocol: AIMD Simulation

A representative AIMD simulation protocol for studying the Ca²⁺-sulfamate interaction is as follows:[2]

-

System Setup: The simulation cell consists of a single calcium ion, one N-methylsulfamate (NMSM) anion (as a model for the sulfamate group), and a sufficient number of water molecules (e.g., 128) to represent an aqueous environment.[2]

-

Software: The CP2K software package is a common choice for such simulations.[2]

-

DFT Functional: A generalized gradient approximation (GGA) functional, such as PBE, is often used to describe the electronic structure.[2]

-

Basis Set: A combination of Gaussian and plane-wave basis sets, for example, a doubly-zeta valence polarized (DZVP) basis set for atomic orbitals and a plane-wave basis for the electron density.[2]

-

Simulation Parameters:

-

Ensemble: NVT (canonical ensemble), maintaining constant particle number, volume, and temperature.[2]

-

Temperature: Maintained at 300 K using a thermostat.[2]

-

Time Step: A small time step, typically 0.5 fs, is used to accurately integrate the equations of motion.[2]

-

Boundary Conditions: Periodic boundary conditions are applied to simulate a bulk system.[2]

-

-

Free Energy Calculation: Enhanced sampling techniques, such as umbrella sampling or adaptive well-tempered metadynamics, are employed to calculate the potential of mean force (PMF) along a defined reaction coordinate (e.g., the distance between the calcium ion and the sulfur atom of the sulfamate anion).[2]

DFT Calculations for the Sulfamate Anion

To understand the intrinsic properties of the sulfamate anion, static DFT calculations are performed. These calculations provide optimized geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation of the Sulfamate Anion

A typical protocol for DFT calculations on the isolated sulfamate anion is as follows:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: A hybrid DFT functional, such as B3LYP, is commonly used.[3]

-

Basis Set: An augmented correlation-consistent basis set, for instance, aug-cc-pVDZ, is suitable for describing anionic species.[3]

-

Calculation Types:

-

Geometry Optimization: To find the minimum energy structure of the anion.

-

Frequency Analysis: To calculate the vibrational modes and confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Population Analysis: To determine atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

-

Frontier Molecular Orbital Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations on the sulfamate anion and its interaction with calcium.

Table 1: Electronic Properties of the Sulfamate Anion (H₂NSO₃⁻)

| Property | Calculated Value (eV) | Method/Reference |

| Vertical Detachment Energy (VDE) | 4.85 ± 0.05 | Photoelectron Spectroscopy & CCSD(T)[1] |

| Adiabatic Detachment Energy (ADE) | 4.58 ± 0.08 | Photoelectron Spectroscopy & CCSD(T)[1] |

Table 2: Interaction Free Energy for Calcium-Sulfamate (NMSM model) Ion Pairing

| Binding Mode | Relative Free Energy (kcal/mol) | Description |

| Solvent-Shared | ~0.0 | A water molecule is positioned between the calcium ion and the sulfamate oxygen. |

| Monodentate Contact | ~0.2 - 0.8 | The calcium ion directly coordinates with one oxygen atom of the sulfamate group. |

| Bidentate Contact | ~1.4 - 2.1 | The calcium ion directly coordinates with two oxygen atoms of the sulfamate group. |

| (Data adapted from AIMD simulations; precise values are dependent on the force field and simulation parameters)[1] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and conceptual relationships in the study of this compound.

Conclusion

Quantum chemical calculations, particularly AIMD and DFT, are indispensable tools for the in-depth study of this compound. They provide fundamental data on molecular structure, stability, and intermolecular interactions that are critical for applications in materials science and drug development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Calcium Sulfamate

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of calcium sulfamate, Ca(SO₃NH₂)₂. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. This document synthesizes the currently available, albeit limited, spectroscopic information for this compound and provides detailed, generalized experimental protocols for its analysis using various spectroscopic techniques. Due to the compound being largely under-explored in scientific literature, this guide also extrapolates expected spectroscopic behaviors from the known properties of the sulfamate anion.[1] All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an inorganic salt with the chemical formula Ca(H₂NSO₃)₂.[][3] It is recognized for its use in agriculture as a fertilizer and in some industrial applications as a stabilizer.[] Despite its applications, the spectroscopic characterization of this compound is not extensively documented in publicly available literature, presenting a challenge for researchers requiring detailed analytical data.[1] This guide aims to consolidate the known and expected spectroscopic properties of this compound and to provide standardized, adaptable protocols for its analysis.

Spectroscopic Properties of this compound

The spectroscopic signature of this compound is primarily determined by the vibrational and electronic properties of the sulfamate anion (NH₂SO₃⁻), as the calcium cation (Ca²⁺) is spectroscopically inactive in many common techniques such as Raman spectroscopy.[1]

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within this compound. The key vibrational modes are associated with the N-H, S-O, and S-N bonds of the sulfamate anion.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Asymmetric & Symmetric N-H Stretching | 3200-3400 | Typically strong in IR.[1] |

| Asymmetric & Symmetric S-O Stretching | 1000-1300 | Strong absorptions in IR and Raman. |

| S-N Stretching | 800-900 | Located in the fingerprint region.[1] |

| O-H Stretching (for hydrated forms) | 3400-3600 | Broad absorption bands in IR if water of hydration is present.[1] |

| N-H Bending | ~1550-1650 | |

| O-S-O Bending | ~500-650 | |

| N-S-O Bending | ~400-500 |

Note: The exact positions of the vibrational bands for this compound may vary due to the influence of the calcium cation and the crystal lattice structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide valuable information about the local chemical environment of the nuclei in this compound.

Table 2: Expected NMR Spectroscopic Properties of this compound

| Nucleus | Natural Abundance (%) | Notes |

| ¹⁴N | 99.6 | Quadrupolar nucleus, often resulting in broad signals. |

| ¹⁵N | 0.4 | Low natural abundance makes it challenging to detect without isotopic enrichment. Solid-state ¹⁵N NMR could yield information on the N-S bond and hydrogen bonding.[1] |

| ⁴³Ca | 0.135 | Very low natural abundance and is a quadrupolar nucleus, making detection difficult. ⁴³Ca NMR can provide direct information about the local environment of the calcium ion, including its coordination.[1] |

UV-Vis Spectroscopy

UV-Vis spectroscopy is generally used for compounds with chromophores that absorb in the ultraviolet and visible regions. Simple inorganic salts like this compound are not expected to have significant absorption in the visible range. Any UV absorption would likely be due to electronic transitions within the sulfamate anion. This technique can be useful for quantitative analysis in solution.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy: KBr Pellet Method

This is a common technique for obtaining the infrared spectrum of a solid sample.

-

Objective: To obtain the mid-infrared absorption spectrum of solid this compound.

-

Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.[4][5]

-

Procedure:

-

Sample Preparation: Dry the this compound sample to remove any adsorbed water, which can interfere with the spectrum.

-

Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly with the sample. The ratio of KBr to sample should be about 100:1 by weight.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6][7]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty spectrometer to correct for atmospheric and instrumental interferences.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of a molecule.

-

Objective: To obtain the Raman scattering spectrum of solid this compound.

-

Principle: A monochromatic laser source is directed at the sample. The scattered light, which contains information about the vibrational modes of the sample, is collected and analyzed.[8]

-

Procedure:

-

Sample Preparation: Place a small amount of powdered this compound onto a microscope slide or into a sample holder. No special preparation is typically needed.[8]

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). A 785 nm laser is often used to minimize fluorescence.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Choose an appropriate objective lens for focusing the laser onto the sample.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹). The acquisition time will depend on the scattering intensity of the sample.

-

-

Data Processing:

-

Perform a baseline correction to remove any background fluorescence.

-

Identify and assign the Raman peaks corresponding to the vibrational modes of the sulfamate anion.

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the local structure and dynamics of solid materials.

-

Objective: To obtain high-resolution NMR spectra of the nuclei (e.g., ¹⁴N, ¹⁵N, ⁴³Ca) in solid this compound.

-

Principle: Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the NMR signals in solid samples, thereby increasing spectral resolution.[9][10]

-

Procedure:

-

Sample Packing: Pack the powdered this compound sample into a solid-state NMR rotor of an appropriate size (e.g., 4 mm, 7 mm).

-

Instrument Setup:

-

Insert the rotor into the NMR probe.

-

Set the magic angle spinning speed. Higher spinning speeds generally lead to better resolution.

-

Tune the probe to the frequency of the nucleus of interest.

-

-

Data Acquisition:

-

Employ an appropriate pulse sequence. For rare nuclei like ¹⁵N or ¹³C, cross-polarization (CP) from protons is often used to enhance the signal (CP/MAS).[10]

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to a standard compound.

-

-

UV-Vis Spectroscopy

This technique is suitable for the quantitative analysis of this compound in solution.

-

Objective: To measure the UV absorbance of this compound in an aqueous solution and determine its concentration.

-

Principle: The amount of UV radiation absorbed by a solution is proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[11]

-

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., deionized water) using a volumetric flask to create a stock solution.[12]

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for scanning.

-

-

Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer to measure the blank or reference spectrum. This corrects for any absorbance from the solvent and the cuvette.[13]

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Measure the absorbance of each standard solution and the unknown sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample by using its absorbance and the calibration curve.

-

-

Conclusion

The spectroscopic characterization of this compound is an area that requires further investigation. This guide provides a foundational understanding based on the known properties of the sulfamate anion and offers detailed, generalized protocols for its analysis using IR, Raman, solid-state NMR, and UV-Vis spectroscopy. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this compound, while also highlighting the need for more dedicated experimental studies to fully elucidate its spectroscopic properties.

References

- 1. This compound | 13770-92-8 | Benchchem [benchchem.com]

- 3. Calcium disulphamate | CaH4N2O6S2 | CID 22644290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 5. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. azom.com [azom.com]

- 8. physicsopenlab.org [physicsopenlab.org]

- 9. Nmr spectroscopy for solids | Bruker [bruker.com]

- 10. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. ossila.com [ossila.com]

Navigating the Thermal Landscape of Calcium Sulfamate: A Technical Guide and Review of Related Calcium-Sulfur Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sulfamate, a compound with potential applications in various scientific and industrial fields, remains a surprisingly under-explored material, particularly concerning its thermal properties. A comprehensive review of the current scientific literature reveals a significant gap in data regarding the thermogravimetric analysis (TGA) of this compound. This guide addresses this knowledge gap by providing a thorough overview of the limited available information on this compound's thermal stability, alongside a detailed examination of the thermal decomposition of closely related and more extensively studied compounds: calcium sulfate and calcium sulfite. By understanding the thermal behavior of these analogous materials, researchers can infer potential decomposition pathways and stability characteristics for this compound, thereby guiding future experimental design. This document adheres to stringent data presentation and visualization standards to provide a clear and actionable resource for laboratory professionals.

Thermogravimetric Analysis of this compound: A Research Frontier

Currently, there is a notable absence of specific thermogravimetric analysis data for this compound in published scientific literature. The compound is described as an under-explored area of academic inquiry[1]. While direct TGA curves and decomposition data are not available, some inferences can be drawn from its parent acid, sulfamic acid. Sulfamic acid itself is known to decompose at 205°C, which suggests that its calcium salt may also exhibit thermal instability, though likely at a different temperature range due to the ionic bond with calcium[1]. The lack of empirical TGA data for this compound underscores a critical need for further research to characterize its thermal properties for safe handling, storage, and application.

Thermogravimetric Analysis of Calcium Sulfate (CaSO₄)

The thermal decomposition of calcium sulfate is a complex process that is highly dependent on its hydration state. The various forms of calcium sulfate (dihydrate, hemihydrate, and anhydrite) exhibit distinct thermal behaviors.

Experimental Protocol for TGA of Calcium Sulfate

A typical experimental setup for the thermogravimetric analysis of calcium sulfate, based on common laboratory practices, is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the calcium sulfate variant is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge any evolved gases.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1400°C) at a constant heating rate, typically between 10 to 20°C/min[2].

-

Data Collection: The instrument continuously records the sample weight as a function of temperature and time.

Quantitative Data for Thermal Decomposition of Calcium Sulfate

The following table summarizes the key thermal events for the decomposition of calcium sulfate dihydrate (gypsum).

| Temperature Range (°C) | Decomposition Step | Theoretical Weight Loss (%) | Primary Products |

| ~100 - 200 | Dehydration of CaSO₄·2H₂O to CaSO₄·0.5H₂O | 15.68% | CaSO₄·0.5H₂O, H₂O |

| ~200 - 400 | Dehydration of CaSO₄·0.5H₂O to γ-CaSO₄ (anhydrite) | 5.23% | γ-CaSO₄, H₂O |

| > 1200 | Decomposition of CaSO₄ | 47.05% | CaO, SO₂, O₂ |

Note: The exact temperatures can vary depending on factors such as heating rate, particle size, and atmospheric conditions.

Decomposition Pathway of Calcium Sulfate Dihydrate

Caption: Thermal decomposition pathway of calcium sulfate dihydrate.

Thermogravimetric Analysis of Calcium Sulfite (CaSO₃)

The thermal decomposition of calcium sulfite is more intricate than that of calcium sulfate, involving multiple, and sometimes competing, reaction pathways.

Experimental Protocol for TGA of Calcium Sulfite

The experimental protocol for the TGA of calcium sulfite is similar to that of calcium sulfate, with a particular emphasis on the analysis of evolved gases.

-

Instrument: A thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

-

Sample Preparation: A small, accurately weighed sample of calcium sulfite is placed in an inert crucible.

-

Atmosphere: The experiment is conducted under a strictly inert atmosphere (e.g., argon) to prevent oxidation[3][4][5].

-

Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a controlled heating rate, for instance, 2.5°C/min, to resolve the overlapping reactions[3].

-

Data Collection: The weight loss is recorded as a function of temperature, and the evolved gases are identified and quantified by the coupled analytical technique.

Quantitative Data for Thermal Decomposition of Calcium Sulfite

The thermal decomposition of calcium sulfite proceeds through several reactions, as summarized in the table below.

| Temperature Range (°C) | Decomposition Reaction | Gaseous Products | Solid Products |

| > ~600 | CaSO₃ → CaO + SO₂ | SO₂ | CaO |

| > ~680 | 4CaSO₃ → 3CaSO₄ + CaS | - | CaSO₄, CaS |

| > ~780 | 3CaSO₄ + CaS → 4CaO + 4SO₂ | SO₂ | CaO |

Source: Data compiled from multiple studies on the thermal decomposition of calcium sulfite in an argon stream[3][4][5].

Decomposition Pathways of Calcium Sulfite

Caption: Competing thermal decomposition pathways of calcium sulfite.

Conclusion and Future Directions

The thermogravimetric analysis of this compound remains an open and important area of research. While the thermal behaviors of related compounds like calcium sulfate and calcium sulfite are well-documented, these only serve as predictive models for the yet-to-be-determined properties of this compound. Future research should prioritize conducting a thorough TGA-MS or TGA-FTIR analysis of this compound to elucidate its decomposition pathway, identify its thermal stability limits, and characterize its gaseous byproducts. Such data will be invaluable for its potential applications in pharmaceuticals, materials science, and other fields where thermal stability is a critical parameter.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Calcium Sulfate

Disclaimer: Initial searches for "calcium sulfamate" did not yield relevant results regarding its thermal analysis. This guide will focus on the well-documented differential scanning calorimetry (DSC) of calcium sulfate and its hydrates, a topic of significant interest to researchers, scientists, and professionals in drug development due to its use as an excipient and in building materials.